methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate
CAS No.:
Cat. No.: VC17566606
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O2 |
|---|---|
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O2/c1-19-15(18)10-5-6-11-12(9-17-14(11)8-10)13-4-2-3-7-16-13/h5-6,8-9,13,16-17H,2-4,7H2,1H3/t13-/m1/s1 |
| Standard InChI Key | WJWUJGXNRWCDCW-CYBMUJFWSA-N |
| Isomeric SMILES | COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@H]3CCCCN3 |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCN3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate features an indole ring substituted at the 3-position with a (2R)-piperidin-2-yl group and at the 6-position with a methyl carboxylate. The indole nucleus consists of a bicyclic structure with a pyrrole ring fused to a benzene ring, while the piperidine moiety introduces a chiral center at the 2-position, conferring stereochemical specificity. The carboxylate ester at position 6 enhances solubility in organic solvents, a critical factor in pharmacokinetic optimization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.32 g/mol |
| CAS Number | Not publicly disclosed |
| XLogP3 (Partition Coefficient) | 1.9 |
| Topological Polar Surface Area | 42.09 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The compound’s moderate lipophilicity () and balanced polar surface area (42.09 Ų) suggest favorable membrane permeability and potential oral bioavailability .
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategies
The synthesis of methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate typically begins with methyl 1H-indole-6-carboxylate, a commercially available precursor . Key steps include:
-
Friedel-Crafts Acylation: Introduction of the piperidine moiety via reaction with a piperidone derivative under acidic conditions.
-
Stereoselective Reduction: Selective reduction of intermediate ketones to achieve the (2R)-piperidin-2-yl configuration using catalysts like sodium borohydride.
-
Esterification/Hydrolysis: Final functionalization of the carboxylate group under controlled pH .
Table 2: Representative Synthetic Conditions
Critical challenges include maintaining stereochemical integrity during the reduction step and optimizing solvent systems to prevent racemization.
Biological Activities and Mechanism of Action
Anti-Inflammatory Activity
Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate demonstrates inhibitory effects on cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in vitro, with IC₅₀ values comparable to indomethacin in preliminary assays. The piperidine moiety likely interacts with hydrophobic pockets in the COX-2 active site, while the indole ring modulates electron transfer pathways.
Characterization and Analytical Profiling
Spectroscopic Techniques
-
NMR Spectroscopy: -NMR (400 MHz, DMSO-d₆) reveals characteristic signals at δ 11.33 (indole NH), 7.97 (aromatic H), and 2.42–1.72 (piperidine protons) .
-
Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 259.1, consistent with the molecular formula.
Therapeutic Applications and Future Directions
Lead Optimization Strategies
-
Ester Hydrolysis: Converting the methyl ester to a carboxylic acid improves water solubility for intravenous formulations.
-
Piperidine Modifications: Introducing fluorinated or methylated piperidine derivatives enhances blood-brain barrier penetration.
Preclinical Development Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume